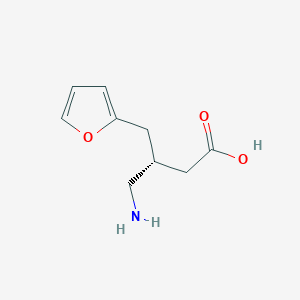
(R)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid is an organic compound that features both an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid can be achieved through several methods. One common approach involves the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime. This method utilizes Rh/HZSM-5 as a catalyst, which enhances the sequence of dehydration-hydrogenation due to the surface acidity on the HZSM-5 support .
Industrial Production Methods
In industrial settings, the production of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid may involve large-scale catalytic processes that ensure high yield and selectivity. The use of biomass-derived precursors is also explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where the amino group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the amino group can yield primary amines.
Scientific Research Applications
®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and furan ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(aminomethyl)furan: This compound is similar in structure but has two amino groups instead of one.
Furan-2,5-dicarboxylic acid: This compound features a furan ring with carboxylic acid groups at positions 2 and 5.
Uniqueness
®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a furan ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3R)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO3/c10-6-7(5-9(11)12)4-8-2-1-3-13-8/h1-3,7H,4-6,10H2,(H,11,12)/t7-/m1/s1 |
InChI Key |
JASKMEUWYOXVFB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=COC(=C1)C[C@H](CC(=O)O)CN |
Canonical SMILES |
C1=COC(=C1)CC(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




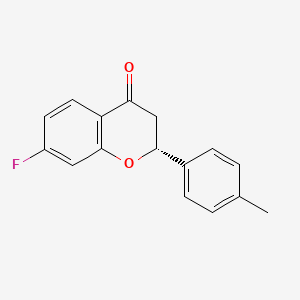
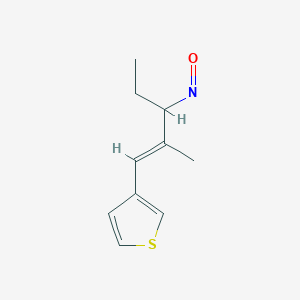

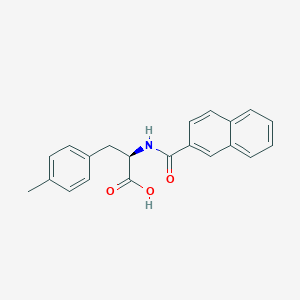

![(2r)-2-[(4-Benzylphenoxy)methyl]pyrrolidine](/img/structure/B10838570.png)

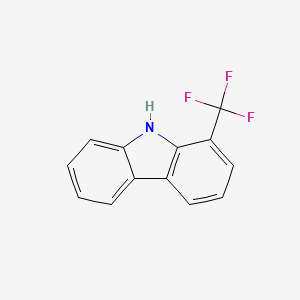
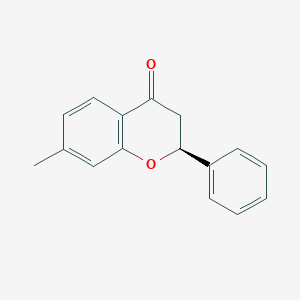
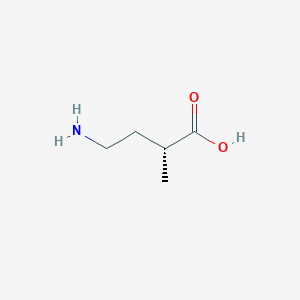
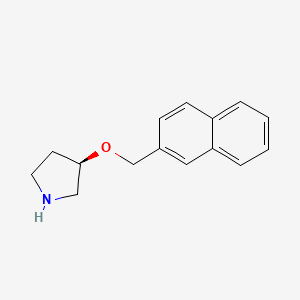
![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838612.png)
